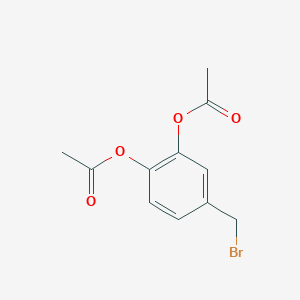

4-(Bromomethyl)-1,2-phenylene diacetate

Description

Significance of Aryl Bromomethyl Compounds as Synthetic Intermediates and Reagents

Aryl bromomethyl compounds are a well-established class of reagents in organic synthesis, valued for their ability to introduce arylethyl groups into a wide array of molecules. The carbon-bromine bond in the bromomethyl group is labile, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the reaction of aryl bromomethyl compounds with various nucleophiles such as amines, thiols, and carbanions provides a straightforward route to more complex substituted aromatic compounds. Furthermore, these compounds can participate in a variety of coupling reactions, further expanding their synthetic utility. psu.edu

Overview of the Structural Features of 4-(Bromomethyl)-1,2-phenylene Diacetate Pertinent to its Synthetic Utility

The synthetic potential of this compound is derived from its distinct structural features. The molecule possesses a trifunctionalized benzene (B151609) ring, incorporating a reactive bromomethyl group and two acetate-protected hydroxyl groups.

The bromomethyl group (-CH₂Br) is the primary site of reactivity, functioning as an electrophilic center. This group is susceptible to nucleophilic attack, facilitating the attachment of this phenylene moiety to other molecules. The benzylic position of the bromine atom enhances its reactivity, making it more labile than a typical alkyl bromide.

The 1,2-diacetate groups (-OCOCH₃) serve as protecting groups for the catechol (1,2-dihydroxybenzene) functionality. Under many reaction conditions targeting the bromomethyl group, the acetate (B1210297) esters remain intact. However, they can be readily hydrolyzed under acidic or basic conditions to reveal the free hydroxyl groups. This latent diol functionality opens avenues for subsequent transformations, such as the formation of metal complexes, crown ethers, or polymeric structures.

Contextualization of this compound in Phenylene-Based Chemical Research

Phenylene-based structures are fundamental components in a vast range of chemical research areas, from materials science to medicinal chemistry. rsc.org The phenylene unit can act as a rigid linker or spacer in polymers and metal-organic frameworks (MOFs), influencing the material's thermal, electronic, and mechanical properties. rsc.org In drug design, the phenyl ring is a common scaffold, and its substitution pattern is crucial for biological activity.

This compound can be envisioned as a versatile building block in these areas. Its ability to be incorporated into larger structures via the bromomethyl handle, followed by deprotection of the diacetate groups, allows for the creation of functional materials and molecules with tailored properties. For example, the revealed catechol unit is known for its ability to chelate metals and to be electrochemically active, suggesting potential applications in sensor technology and catalysis. The diacetate precursor provides a stable means of handling and incorporating this reactive functionality.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in readily available literature, its synthesis and reactivity can be inferred from established organic chemistry principles and studies on analogous compounds.

A plausible synthetic route to this compound would likely involve the bromination of the corresponding methyl-substituted precursor, 4-methyl-1,2-phenylene diacetate. This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions. This method is a standard procedure for the selective bromination of benzylic positions.

The reactivity of the bromomethyl group is expected to be characteristic of benzylic halides. It should readily undergo Sₙ2 reactions with a variety of nucleophiles. For instance, reaction with amines would yield the corresponding benzylamines, while reaction with carboxylates would form esters. This reactivity allows for the covalent attachment of the 1,2-diacetoxyphenylene moiety to a wide range of substrates.

The acetate groups can be removed by hydrolysis, typically using aqueous acid or base. This deprotection step would unmask the catechol functionality, which can then be used in further synthetic manipulations. For example, the catechol can be alkylated, acylated, or used to form cyclic structures such as acetals or ketals.

The combination of a reactive bromomethyl group and protected diol functionality in a single molecule makes this compound a potentially valuable tool for the synthesis of complex molecules and functional materials. Its utility lies in the ability to perform sequential and regioselective modifications, first at the bromomethyl position and subsequently at the diol.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 124254-92-8 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₁BrO₄ | chemicalbook.com |

| Molecular Weight | 287.11 g/mol | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

[2-acetyloxy-4-(bromomethyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUXXHFLLIWASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)CBr)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromomethyl 1,2 Phenylene Diacetate and Its Precursors

Strategies for the Ortho-Substituted Phenylene Diacetate Core Synthesis

The foundational step in the synthesis of 4-(bromomethyl)-1,2-phenylene diacetate is the creation of its precursor, typically 4-methyl-1,2-phenylene diacetate. This process begins with a suitably substituted catechol derivative.

The most direct route to the 1,2-phenylene diacetate core involves the acetylation of catechol or its derivatives. The hydroxyl groups of catechol can be converted to acetate (B1210297) esters using various acetylating agents. Common methods involve reacting the catechol derivative, such as 4-methylcatechol, with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.comacs.org

The reaction is often facilitated by a base or an acid catalyst. In basic conditions, a base like sodium hydroxide (B78521) or pyridine (B92270) can be used to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity towards the acetylating agent. sciencemadness.org Alternatively, acid catalysis, for instance with a small amount of sulfuric acid, can be employed when using acetic anhydride. sciencemadness.org The choice of method can depend on the desired selectivity and the presence of other functional groups in the molecule. Aqueous acetylation using acetic anhydride in the presence of potassium carbonate is another effective method for the selective acetylation of aromatic hydroxyl groups. nih.gov

| Acetylating Agent | Catalyst/Conditions | Key Features |

|---|---|---|

| Acetic Anhydride | Pyridine or other tertiary amine | Commonly used, effective for diacylation. |

| Acetic Anhydride | Sulfuric Acid (catalytic) | Acid-catalyzed approach, requires careful control. sciencemadness.org |

| Acetyl Chloride | Base (e.g., NaOH, Pyridine) | Highly reactive, reaction proceeds rapidly. google.com |

| Acetic Anhydride | Potassium Carbonate (aqueous) | Selective for aromatic hydroxyl groups. nih.gov |

Beyond the direct acetylation of pre-functionalized catechols, alternative strategies exist for constructing the 1,2-phenylene diacetate framework. One such approach involves the chemical modification of related natural products. For example, safrole, which contains a methylenedioxy group, can be converted to a catechol derivative through cleavage of the methylenedioxy ring using reagents like boron trifluoride etherate (BF₃•O(C₂H₅)₂). nih.gov The resulting catechol can then be acetylated as described previously to yield the diacetate. nih.gov

Another synthetic strategy could involve the functionalization of a pre-existing benzene (B151609) ring. While less direct for this specific target, methods for synthesizing ortho-substituted aromatic compounds, such as palladium-catalyzed cross-coupling reactions, highlight the diverse toolkit available to organic chemists for building complex aromatic structures. nih.govorganic-chemistry.org These methods, however, are generally more applicable to the formation of carbon-carbon or carbon-heteroatom bonds rather than the direct introduction of two adjacent acetate groups.

Selective Bromination Techniques for Benzylic Positions

With the 4-methyl-1,2-phenylene diacetate precursor in hand, the next critical transformation is the selective bromination of the benzylic methyl group. This reaction must be highly regioselective to avoid bromination of the aromatic ring.

The most widely employed method for benzylic bromination is a free-radical halogenation using N-Bromosuccinimide (NBS). chemistrysteps.commissouri.edu This reaction, often referred to as the Wohl-Ziegler reaction, is particularly effective for brominating the position adjacent to an aromatic ring due to the resonance stabilization of the intermediate benzylic radical. wikipedia.orglibretexts.orgacs.org

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and may be promoted by heat or light. wikipedia.orgjove.com NBS serves as a source of bromine radicals (Br•) at a low and constant concentration, which minimizes side reactions like electrophilic addition to the aromatic ring. chemistrysteps.com The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired benzyl (B1604629) bromide and a new bromine radical, which continues the chain reaction. libretexts.org

While radical-initiated NBS bromination is the standard, other catalytic methods can influence the outcome of benzylic halogenations. For instance, acid catalysis can be used with NBS to achieve α-bromination of carbonyl derivatives, though this is less relevant for a non-carbonyl substrate. wikipedia.org More advanced methods for C-H functionalization are continually being developed. Some modern protocols use a combination of bases and halogen sources to generate benzyl halides through a deprotonative pathway, which is guided by C-H acidity rather than radical stability. researchgate.net While not standard for this specific transformation, these emerging catalytic systems offer potential for enhanced selectivity and functional group tolerance in complex molecules.

Achieving high yield and purity in the benzylic bromination of 4-methyl-1,2-phenylene diacetate requires careful optimization of several reaction parameters. The choice of solvent, initiator, and temperature, as well as the purity of the reagents, all play crucial roles.

Reagent Purity: Using freshly recrystallized NBS is often recommended to ensure reliable results and minimize side reactions, as impure NBS may be colored yellow or brown by bromine and can lead to undesired byproducts. missouri.edu

Solvent: The reaction is commonly carried out in a non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) to prevent hydrolysis of the acetate groups and the NBS reagent itself. missouri.eduwikipedia.org

Initiator: The choice and concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) are critical for controlling the rate of radical formation and minimizing unwanted side reactions. jove.com

Temperature and Light: The reaction is often performed under reflux with irradiation from a sunlamp or heat lamp to promote radical initiation. jove.com

| Parameter | Condition/Choice | Rationale for Optimization |

|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄), Cyclohexane | Inert, non-polar solvent prevents hydrolysis and side reactions. missouri.eduwikipedia.org |

| Initiator | AIBN, Benzoyl Peroxide | Initiates the radical chain reaction; concentration affects reaction rate. jove.com |

| NBS Purity | Freshly recrystallized | Minimizes side reactions from bromine and other impurities. missouri.edu |

| Temperature/Light | Reflux, UV/Visible Light | Provides energy for homolytic cleavage of the initiator and N-Br bond. jove.com |

| Reaction Atmosphere | Anhydrous, Inert (e.g., N₂, Ar) | Prevents hydrolysis of the ester groups and reaction with water. missouri.edu |

By carefully controlling these conditions, the synthesis can be optimized to selectively produce this compound in high yield and purity, making it readily available for subsequent synthetic applications.

Mechanistic Investigations of the Bromination Process in Related Systems

The synthesis of this compound from its immediate precursor, 4-methyl-1,2-phenylene diacetate, involves a benzylic bromination. This type of reaction, often known as the Wohl-Ziegler bromination, proceeds via a free-radical chain mechanism. wikipedia.orgchem-station.commychemblog.com Understanding this mechanism is crucial for optimizing reaction conditions and preventing unwanted side reactions.

The process is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, which decomposes upon heating or UV irradiation to form initial radicals. mychemblog.com The key brominating agent is N-bromosuccinimide (NBS), which serves as a source for a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. libretexts.orgorganic-chemistry.orgyoutube.com

The established mechanism, first detailed by Goldfinger, involves several key steps: wikipedia.org

Initiation: The reaction starts with the homolytic cleavage of the initiator to produce radicals. These radicals can then abstract a hydrogen atom from trace amounts of HBr present, or react with Br₂ to generate a bromine radical (Br•). Light can also directly cause the homolytic cleavage of the Br-Br bond. libretexts.orgyoutube.com

Propagation:

A bromine radical (Br•) abstracts a hydrogen atom from the benzylic position (the methyl group) of the substrate, 4-methyl-1,2-phenylene diacetate. This step is favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. youtube.comchemistrysteps.com The delocalization of the unpaired electron over the π-system of the ring lowers the energy of the transition state, making benzylic C-H bonds weaker than typical alkyl C-H bonds. libretexts.org

The newly formed benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical (Br•), which continues the chain reaction. mychemblog.com

Regeneration of Br₂: The hydrogen bromide (HBr) generated during the first propagation step rapidly reacts with NBS to produce succinimide (B58015) and a fresh molecule of molecular bromine (Br₂). This step is critical as it maintains the very low concentration of Br₂ needed to favor radical substitution over competing electrophilic addition or substitution reactions. organic-chemistry.orgyoutube.com

Termination: The chain reaction is terminated when two radicals combine in various ways.

A significant challenge in the bromination of 4-methyl-1,2-phenylene diacetate is the presence of two electron-donating acetoxy groups on the aromatic ring. While the benzylic position is activated towards radical attack, the aromatic ring itself is highly activated towards electrophilic attack. If the concentration of Br₂ or HBr becomes too high, a competing electrophilic aromatic substitution can occur, leading to bromination of the benzene ring instead of the methyl group. mychemblog.comacs.org Therefore, maintaining a very low concentration of bromine is paramount for selectivity. Studies on electron-rich toluene (B28343) derivatives have shown that under standard flow reaction conditions, bromination can occur exclusively on the aromatic ring. acs.org

The choice of solvent is also critical. Nonpolar solvents like carbon tetrachloride (CCl₄) have traditionally been used because they are inert to the radical conditions and NBS has low solubility, which helps maintain a low bromine concentration. wikipedia.orgorganic-chemistry.org However, due to toxicity and environmental concerns, alternative solvents such as acetonitrile (B52724), 1,2-dichlorobenzene (B45396), or trifluorotoluene have been investigated and found to be effective. wikipedia.orgorganic-chemistry.orgresearchgate.net

| Factor | Mechanistic Role | Desired Condition for Selectivity |

| Reagent | N-Bromosuccinimide (NBS) | Provides a sustained, low concentration of Br₂. masterorganicchemistry.com |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Generates initial radicals to start the chain reaction. mychemblog.com |

| Substrate | Benzylic C-H bond | Weaker than other sp³ C-H bonds due to resonance stabilization of the resulting radical. libretexts.org |

| Intermediate | Benzyl radical | Stabilized by resonance with the aromatic ring. youtube.com |

| Solvent | Nonpolar (e.g., CCl₄, CH₂Cl₂) | Minimizes ionic side reactions and controls reagent solubility. organic-chemistry.orgyoutube.com |

| Br₂ Concentration | Chain-carrying species | Must be kept extremely low to prevent electrophilic aromatic bromination. organic-chemistry.org |

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition of the benzylic bromination of 4-methyl-1,2-phenylene diacetate from a laboratory procedure to an industrial-scale process requires careful consideration of safety, efficiency, cost, and environmental impact. Key challenges include managing the exothermic nature of the reaction, handling hazardous materials like bromine and certain solvents, and ensuring high selectivity to minimize costly purification steps.

Reagent and Solvent Selection: On an industrial scale, the cost of reagents is a significant factor. While NBS is effective, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) may be more economical as they have a higher percentage of transferable bromine by weight. The use of toxic and ozone-depleting solvents like carbon tetrachloride is not viable for large-scale production. wikipedia.org Research has focused on identifying safer and more environmentally benign alternatives. Solvents such as 1,2-dichlorobenzene have been shown to be effective, sometimes offering faster reaction times and higher yields compared to traditional methods. researchgate.net

Process Technology and Safety: Batch processing of free-radical brominations can be hazardous due to the potential for thermal runaway, especially given the exothermic reaction between HBr and NBS. Modern industrial methodologies increasingly favor continuous flow processing for such reactions.

Continuous flow reactors offer several advantages for benzylic brominations:

Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient control of the reaction temperature, mitigating the risk of thermal runaway.

Enhanced Safety: The small internal volume of the reactor at any given time minimizes the quantity of hazardous materials being processed, reducing the risk associated with potential incidents.

Improved Selectivity and Yield: Precise control over residence time, temperature, and stoichiometry can lead to higher yields and better selectivity, reducing the formation of byproducts like dibrominated compounds or ring-brominated isomers. acs.org

Scalability: Scaling up production in a flow system (scale-out) is often achieved simply by running the reactor for longer periods or by adding more reactors in parallel, which is more straightforward than redesigning large batch reactors. acs.org

Photochemical flow reactors, utilizing LED light sources, have been successfully employed for benzylic brominations. researchgate.net These systems can use safer, in-situ methods for generating bromine, for example, from the oxidation of hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂) or sodium bromate (B103136) (NaBrO₃). researchgate.netresearchgate.net This avoids the storage and handling of large quantities of highly toxic and volatile molecular bromine.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Control | Difficult to manage, risk of thermal runaway. | Excellent temperature control due to high surface-area-to-volume ratio. researchgate.net |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small reactor volumes. researchgate.net |

| Scalability | Requires reactor redesign for larger scales. | Easily scaled by extending operation time or parallelization (scale-out). acs.org |

| Selectivity | Can be lower due to concentration and temperature gradients. | Often higher due to precise control of reaction parameters. acs.org |

| Reagent Handling | May require handling large quantities of Br₂ or NBS. | Enables use of in-situ generated bromine, improving safety. researchgate.net |

Elucidating the Chemical Reactivity and Transformative Potential of 4 Bromomethyl 1,2 Phenylene Diacetate

Nucleophilic Substitution Reactions of the Benzylic Bromide

Benzylic halides are highly reactive towards nucleophiles. Primary benzylic halides, such as 4-(bromomethyl)-1,2-phenylene diacetate, readily undergo nucleophilic substitution reactions. ucalgary.ca These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, although an SN1 pathway can become competitive under certain conditions due to the resonance stabilization of the resulting benzylic carbocation. ucalgary.cakhanacademy.org The general pathway involves the displacement of the bromide ion by a wide range of nucleophiles.

The reaction of this compound with oxygen-based nucleophiles provides a direct route to the corresponding benzylic ethers and new esters. In a typical Williamson ether synthesis, treatment with an alkoxide or phenoxide nucleophile results in the formation of an ether linkage at the benzylic position. Similarly, reaction with a carboxylate salt allows for the synthesis of a different ester at the benzylic carbon, distinct from the acetate (B1210297) groups on the aromatic ring. These reactions are fundamental in modifying the core structure for various applications. The ester groups on the phenyl ring are generally stable under the neutral or mildly basic conditions often employed for these substitutions.

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, readily displace the benzylic bromide to yield the corresponding primary, secondary, and tertiary benzylamines. These reactions are crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmacologically active molecules and functional materials. Over-alkylation can be a competing side reaction, particularly with ammonia or primary amines, but can often be controlled by adjusting stoichiometric ratios or using a large excess of the amine. The resulting benzylamines can be further elaborated, for instance, through oxidation to form imines.

Sulfur-based nucleophiles, like thiols and thiolates, are highly effective in displacing the benzylic bromide due to their high nucleophilicity, leading to the formation of thioethers (sulfides). This reaction proceeds efficiently under mild conditions. Analogously, phosphorus nucleophiles such as triphenylphosphine (B44618) can react to form phosphonium (B103445) salts. These salts are stable intermediates that are widely used in organic synthesis, most notably as precursors for ylides in the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes.

For primary benzylic halides like this compound, nucleophilic substitution predominantly follows an SN2 mechanism. ucalgary.ca This pathway involves a backside attack by the nucleophile, resulting in an inversion of configuration at the electrophilic carbon center. shaalaa.com While the benzylic carbon in the parent molecule is achiral, if it were rendered chiral (for example, through isotopic substitution), a complete inversion of stereochemistry would be expected. In contrast, secondary benzylic halides are more prone to SN1 reactions, which proceed through a planar carbocation intermediate, typically leading to a racemic mixture of products if the starting material is chiral. ucalgary.cashaalaa.com

Cross-Coupling Reactions Involving the Bromomethyl Moiety

The carbon-bromine bond in the benzylic position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the formation of carbon-carbon bonds, significantly expanding the synthetic potential of this compound. Palladium-catalyzed reactions are particularly prominent in this context. researchgate.net

Palladium catalysts are exceptionally effective at activating C(sp³)-Br bonds in benzylic systems for coupling with various partners. researchgate.net The general mechanism begins with the oxidative addition of the benzylic bromide to a Pd(0) complex, forming a benzylpalladium(II) intermediate. acs.orgrsc.org This intermediate then engages in the subsequent steps of the specific catalytic cycle.

Heck Reaction: The Heck reaction involves the coupling of the benzylic bromide with an alkene. organic-chemistry.org While challenging for alkyl halides containing β-hydrogens due to competing β-hydride elimination, intramolecular versions of this reaction have been successfully developed for secondary benzylic bromides using ligand-free palladium catalysis to generate cyclic products like pyrrolines. rsc.orgrsc.orglookchem.com This demonstrates the principle that C(sp³)-C(sp²) bond formation is achievable from a benzylic bromide precursor.

Suzuki Reaction: The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. Benzylic bromides have been shown to be effective substrates in Suzuki reactions, coupling with potassium aryltrifluoroborates or boronic acids. nih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base to afford diarylmethane structures. The reaction exhibits good functional group tolerance, making it a robust choice for complex molecule synthesis. nih.gov

Table 1: Representative Conditions for Suzuki Coupling of Benzylic Bromides

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | THF/H₂O | 95 | nih.gov |

| Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | dppf | Cs₂CO₃ | THF/H₂O | 94 | nih.gov |

Sonogashira Reaction: The Sonogashira reaction facilitates the coupling of a halide with a terminal alkyne to produce a substituted alkyne. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing carbon-carbon triple bonds. An efficient method for the palladium-catalyzed cross-coupling of benzylic bromides with lithium acetylides has been developed, which proceeds rapidly at room temperature. rsc.org This transformation is notable for its tolerance of sensitive functional groups, such as the esters present in this compound. rsc.org

Table 2: Representative Conditions for Sonogashira Coupling of Benzylic Bromides

| Alkyne Partner | Catalyst (mol%) | Base | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Lithium (trimethylsilyl)acetylide | Pd[P(tBu)₃]₂ (5) | None | THF | Benzyl(trimethylsilyl)acetylene | 98 | rsc.org |

| Lithium (phenyl)acetylide | Pd[P(tBu)₃]₂ (5) | None | THF | 1,3-Diphenylpropyne | 96 | rsc.org |

Alternative Metal-Catalyzed Coupling Strategies

While palladium- and nickel-catalyzed cross-coupling reactions are mainstays in organic synthesis, the use of more earth-abundant and economical metals like iron and copper has garnered significant attention. These alternative strategies offer distinct reactivity profiles for the coupling of benzylic halides like this compound.

Iron-Catalyzed Cross-Coupling: Iron, as an inexpensive and environmentally benign metal, is an effective catalyst for forming carbon-carbon and carbon-heteroatom bonds. oup.com Iron-catalyzed reactions can couple benzylic halides with a variety of partners. For instance, iron complexes have been shown to catalyze the cross-coupling of benzylic chlorides with aryl Grignard reagents to form diarylmethanes. oup.com The choice of ligand is crucial; electron-rich phosphine (B1218219) ligands tend to promote the desired cross-coupling product over homocoupling. oup.com Another significant iron-catalyzed transformation is the coupling of benzyl (B1604629) halides with disulfides to generate benzylic thioethers, a reaction that notably proceeds without a terminal reductant or photoredox conditions. acs.orgnih.gov This method is practical and avoids caustic reagents that could compromise the acetate groups. acs.orgnih.gov

Copper-Catalyzed Cross-Coupling: Copper catalysis provides a powerful alternative for the formation of C-N and C-C bonds. Copper nanoparticles, for example, have been used to catalyze the cross-coupling of alkyl halides with Grignard reagents. rsc.org Furthermore, copper-catalyzed methods are particularly well-suited for the N-arylation and N-alkylation of heterocycles. nih.govnih.gov In the context of this compound, this would allow for the direct attachment of various nitrogen-based nucleophiles, such as azoles, to the benzylic position. nih.gov The site-selectivity in such reactions can often be controlled by the choice of co-catalytic additives. nih.gov

The table below summarizes representative alternative metal-catalyzed coupling reactions applicable to benzylic halides.

| Catalyst System | Coupling Partners | Product Type | Key Features |

| FeCl₂ / Ligand | Benzyl Chloride + Aryl Grignard | Diarylmethane | Ligand electronics control selectivity. oup.com |

| Fe(CO)₅ | Benzyl Bromide + Disulfide | Benzylic Thioether | Reductant- and base-free conditions. acs.orgnih.gov |

| FeCl₂ | Benzylmanganese Halide + Alkenyl Halide | Polyfunctional Alkene | Mild conditions, tolerates various functional groups. acs.org |

| Cu Nanoparticles | Alkyl Halide + Grignard Reagent | Alkylated Arene | High activity and broad substrate scope. rsc.org |

| Cu Catalyst / Additive | Benzylic C-H + N-H Heterocycle | N-Benzylic Heterocycle | N-site selectivity is controllable. nih.govnih.gov |

Chemo- and Regioselectivity in Cross-Coupling Frameworks

Chemoselectivity is a cornerstone of modern synthesis, particularly when dealing with polyfunctional molecules like this compound. The primary challenge is to achieve selective reaction at the highly reactive benzylic bromide site without engaging the acetate groups or the aromatic C-H bonds.

The distinct reactivity of the functional groups is key to achieving this selectivity. The carbon-bromine bond at the benzylic position is significantly more labile and susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0), Fe(0)) than the aryl C-O bonds of the acetate groups. acs.org This inherent difference in reactivity allows for selective cross-coupling at the bromomethyl group. For instance, in Suzuki-Miyaura or Negishi couplings, the catalyst will preferentially interact with the C-Br bond, leaving the esters intact, provided that the reaction conditions are not strongly basic or acidic enough to induce hydrolysis. mdpi.com

The central challenge in cross-electrophile coupling (XEC) methods is achieving selectivity between two similar electrophilic starting materials. acs.org However, in the case of intramolecular selectivity within this compound, the focus is on the catalyst's preference for one functional group over another. The benzylic halide is a prime substrate for both SN2-type pathways and radical processes, which are often involved in iron and copper catalysis, while the acetate esters are comparatively inert under these non-hydrolytic conditions. acs.orgrsc.org Therefore, a high degree of chemoselectivity is often intrinsically achievable, allowing the bromomethyl handle to be converted into a wide range of other functionalities while preserving the diacetate core for subsequent transformations.

Rearrangement Reactions and Fragmentations

Rearrangement and fragmentation reactions for the specific this compound scaffold are not widely documented in the literature. However, the potential for such reactions can be inferred from the behavior of structurally related compounds. Neighboring group participation by an ortho-ester group, for example, is a known phenomenon that can influence the reactivity and lead to rearranged products, although it is more commonly observed in nucleophilic substitution reactions at the benzylic carbon. The proximity of the acetate carbonyl oxygen could potentially influence transition states or intermediates, but significant skeletal rearrangements under typical synthetic conditions are not expected. Fragmentation pathways would likely require high-energy conditions (e.g., mass spectrometry, pyrolysis) and are not characteristic of its solution-phase chemistry.

Functional Group Interconversions of the Acetate Groups

The two acetate groups on the phenylene core are not merely protecting groups but are also handles for further functionalization through hydrolysis or transesterification.

The hydrolysis of the acetate esters to reveal the corresponding catechol (1,2-dihydroxybenzene) derivative is a fundamental transformation. Achieving this deprotection selectively and under mild conditions is crucial to avoid side reactions at the (potentially modified) benzylic position. A variety of methods can be employed for this purpose.

Mild basic hydrolysis using reagents like sodium bicarbonate in water or methanol (B129727) is effective for cleaving phenolic acetates. asianpubs.org This method is generally clean and proceeds in high yields. asianpubs.org For enhanced chemoselectivity, especially in the presence of other sensitive groups, specific catalytic systems have been developed. A protocol using catalytic Me₃SI and KMnO₄ in methanol can efficiently remove acetyl groups from a wide range of substrates, including phenolic and benzylic acetates, often in minutes at room temperature. nih.gov Another mild method involves using a catalytic amount of acetyl chloride in methanol, which mediates deacetylation via a transesterification mechanism. researchgate.net Enzymatic methods, while more common for transesterification, can also be tuned for hydrolysis.

The table below outlines several methods for the deacetylation of acetate esters.

| Reagent/Catalyst | Solvent | Conditions | Key Features |

| NaHCO₃ | Water | Room Temperature | Mild, environmentally friendly, high yield. asianpubs.org |

| Me₃SI / KMnO₄ (cat.) | Methanol | Room Temperature | Very fast and highly chemoselective. nih.gov |

| Acetyl Chloride (cat.) | Methanol | Room Temperature | Mildly acidic; reactivity depends on steric/electronic nature. researchgate.net |

| p-Toluenesulfonic acid | CH₂Cl₂/MeOH | 40 °C or RT | Can selectively cleave acetates in the presence of benzoates. thieme-connect.de |

| Amines (e.g., Benzylamine) | - | Varies | Can achieve selective aminolysis of aromatic acetates. documentsdelivered.com |

Transesterification allows for the conversion of the acetate esters into other ester functionalities without proceeding through the free hydroxyl intermediate. This reaction involves treating the substrate with an alcohol in the presence of a suitable catalyst. rsc.org The process is often reversible, and strategies may be needed to drive the reaction to completion, such as using the alcohol as a solvent or employing acyl acceptors like vinyl esters that form a ketone byproduct. rsc.orgaiche.org

A range of catalysts can facilitate this transformation. Organocatalysts, such as DABCO, have been used for the O-acylation of phenols using vinyl acetate as the acyl donor under solventless conditions. rsc.org Earth-abundant alkali metal salts like K₂CO₃ can also catalyze the transesterification of aryl esters with phenols. rsc.org For high selectivity and mild conditions, enzymatic catalysis is a powerful option. Immobilized lipases, such as Novozym 435, are widely used to catalyze transesterification reactions on various substrates, including the synthesis of flavor esters like cinnamyl acetate and eugenyl acetate. nih.gov These enzymatic methods work under moderate temperatures and can be performed in solvent-free systems, offering a green chemistry approach. aiche.orgnih.gov

| Catalysis Type | Catalyst Example | Acyl Donor/Alcohol | Conditions | Key Features |

| Organocatalysis | DABCO | Vinyl Acetate | Solvent-free | High conversion, simple workup. rsc.org |

| Metal Catalysis | K₂CO₃ | Aryl Ester / Phenol | 60 °C, 1,4-Dioxane | Heterogeneous, practical for aryl ester synthesis. rsc.org |

| Enzymatic | Novozym 435 (Lipase) | Ethyl Acetate / Alcohol | 40 °C, Solvent-free | High stability and reusability of enzyme. nih.gov |

| Enzymatic | Lipozyme TL IM (Lipase) | Acetic Anhydride (B1165640) / Naringin | 40 °C, Acetonitrile (B52724) | High conversion in a short time. mdpi.com |

Aromatic Electrophilic and Nucleophilic Substitution on the Phenylene Core (Post-Functionalization)

Reactions on the aromatic ring itself represent a further vector for modifying the scaffold of this compound. The outcome of such substitutions is governed by the electronic nature of the substituents already present.

Aromatic Electrophilic Substitution (EAS): In an electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts), the regiochemical outcome is determined by the directing effects of the existing groups. wikipedia.org The substituents on the ring are:

One Bromomethyl Group (-CH₂Br): This is considered a weakly deactivating group via induction and is also an ortho, para-director. savemyexams.com

The directing effects combine to determine the position of substitution. The two acetoxy groups at positions 1 and 2 direct an incoming electrophile to positions 4 and 5 (para to one, meta to the other) and position 3 and 6 (ortho to one, meta to the other). The bromomethyl group at position 4 directs to its ortho positions, 3 and 5. The convergence of these directing effects strongly favors substitution at the 3- and 5-positions . These positions are ortho to the bromomethyl group and meta to the deactivating acetoxy groups, making them the most electronically favorable sites for attack by an electrophile.

Aromatic Nucleophilic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group directly from the aromatic ring, is a demanding reaction. wikipedia.org It typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org

The this compound ring is not a strong candidate for SNAr. The acetate groups are not sufficiently electron-withdrawing to activate the ring for this type of reaction, and there is no suitable leaving group directly attached to the aromatic nucleus. masterorganicchemistry.com Any nucleophilic attack on this molecule will overwhelmingly favor substitution at the electrophilic benzylic carbon of the bromomethyl group (an SN2 reaction) rather than attack on the aromatic ring itself.

Strategic Applications of 4 Bromomethyl 1,2 Phenylene Diacetate in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Functionalized Aromatics and Heterocycles

The presence of the reactive benzylic bromide in 4-(bromomethyl)-1,2-phenylene diacetate makes it an excellent electrophile for substitution reactions. This reactivity is central to its role in the synthesis of functionalized aromatic compounds. The bromomethyl group can readily react with a wide array of nucleophiles, such as amines, thiols, and carbanions, to introduce diverse functionalities onto the aromatic ring. This process, known as nucleophilic substitution, is a fundamental strategy for elaborating the structure of the parent molecule. nih.gov

Following the introduction of a desired substituent, the acetate (B1210297) protecting groups can be easily removed under mild basic or acidic conditions to reveal the catechol moiety (1,2-dihydroxybenzene). This deprotection step is crucial as it unmasks two adjacent hydroxyl groups, which are themselves versatile functional handles. The resulting functionalized catechol can then be used in a variety of subsequent transformations, including the formation of heterocyclic rings. For instance, the catechol unit can be cyclized with appropriate reagents to form dioxole or dioxane rings, or it can participate in condensation reactions to build more complex heterocyclic systems.

Construction of Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound, possessing both a reactive site for chain extension and latent functionalities for intramolecular interactions, makes it a candidate for the construction of macrocycles. Macrocyclization strategies often rely on high-dilution conditions to favor intramolecular reactions over intermolecular polymerization. rsc.org In a hypothetical approach, the bromomethyl group could react with a difunctional linker molecule in a stepwise manner. Subsequent deprotection of the acetate groups would expose the catechol hydroxyls, which could then participate in a second ring-closing reaction, for example, through etherification or esterification with another reactive site on the linker, to form a macrocyclic structure. nih.gov

In the realm of supramolecular chemistry, the catechol unit derived from this compound is of particular interest. Catechols are known to form strong complexes with various metal ions and can also engage in hydrogen bonding interactions. nih.gov By incorporating this moiety into larger molecular frameworks, it is possible to design and synthesize host molecules for molecular recognition and self-assembly processes. The initial substitution reaction at the bromomethyl position allows for the attachment of the catechol precursor to a larger scaffold, which can then be assembled into complex supramolecular architectures.

Precursor for Advanced Polymer and Material Precursors

Monomer for Specialty Polymer Synthesis

The ability of this compound to undergo polymerization reactions makes it a potential monomer for the synthesis of specialty polymers. researchgate.netmdpi.com One plausible polymerization pathway is through polycondensation. For example, reaction with a diamine could lead to the formation of a polyamine, where the polymer backbone is constructed via nucleophilic substitution on the bromomethyl group. Alternatively, under conditions that promote self-condensation, polymers could be formed.

After polymerization, the acetate groups along the polymer backbone can be hydrolyzed to yield a catechol-functionalized polymer. rsc.org Such polymers, bearing multiple catechol units, are inspired by the adhesive proteins of mussels and are known for their strong adhesive properties to a wide range of surfaces. rsc.org This makes them attractive for applications in coatings, adhesives, and biomedical materials. nih.gov

Building Block for Photo-active or Responsive Materials

The aromatic core of this compound provides a foundation for the development of photo-active or responsive materials. While the parent molecule itself is not inherently photo-active, it can be chemically modified to incorporate photochromic or fluorescent moieties. The bromomethyl group serves as a convenient attachment point for such chromophores. For instance, a photo-responsive dye could be introduced via a substitution reaction.

Furthermore, the catechol unit, revealed after deprotection, can be oxidized to the corresponding quinone. This redox process can be reversible and is often accompanied by a change in color and electronic properties. By integrating this redox-active unit into a polymer or a larger molecular system, it is possible to create materials that respond to electrochemical or chemical stimuli.

Integration into Multi-Component Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all reactants, offer an efficient approach to molecular complexity. tcichemicals.com The reactive benzylic bromide of this compound makes it a potential substrate for certain types of MCRs. For instance, it could act as an electrophilic component in reactions involving nucleophiles and other reactive species. beilstein-journals.org

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, represent another sophisticated synthetic strategy. nih.govrsc.org A nucleophilic substitution on the bromomethyl group of this compound could be designed to trigger a subsequent intramolecular reaction. For example, the newly introduced substituent could contain a functional group that, upon deprotection of the acetates, reacts with one of the catechol hydroxyls to form a new ring system in a cascade fashion.

Synthesis of Designed Ligands and Chelating Agents

The catechol moiety is a well-established and highly effective bidentate chelating unit for a variety of metal ions, including iron(III), titanium(IV), and others. nih.gov The synthetic accessibility of functionalized catechols from this compound opens up avenues for the design and synthesis of novel ligands and chelating agents with tailored properties.

The synthesis would typically involve an initial reaction at the bromomethyl position to introduce a specific side chain or to attach the catechol precursor to a larger molecular scaffold. This side chain can be designed to fine-tune the electronic properties, solubility, or steric environment of the final ligand. After deprotection of the acetate groups, the resulting catechol ligand can be used to form stable metal complexes. These complexes can have applications in areas such as catalysis, medical imaging, and metal sequestration. The ability to introduce functionality at the 4-position of the catechol ring provides a powerful tool for creating ligands with specific and predictable coordination properties. researchgate.net

Advanced Characterization Techniques for Understanding Synthetic Outcomes and Compound Integrity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity of atoms within 4-(Bromomethyl)-1,2-phenylene diacetate can be definitively assigned.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the methyl protons of the two acetate (B1210297) groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the acetate groups and the bromomethyl group. The methylene protons of the -CH₂Br group are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent bromine atom. The two acetate groups should give rise to two singlets, each integrating to three protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would be expected to show signals for the two carbonyl carbons of the acetate groups, the various aromatic carbons, the methylene carbon of the bromomethyl group, and the two methyl carbons of the acetate groups. The chemical shifts of the aromatic carbons will be influenced by the nature and position of the substituents.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 3H |

| Bromomethyl (-CH₂Br) | ~4.5 | Singlet | 2H |

| Acetate (-OCOCH₃) | ~2.3 | Singlet | 6H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 171 |

| Aromatic (C-O) | 148 - 152 |

| Aromatic (C-C) | 120 - 140 |

| Bromomethyl (-CH₂Br) | 30 - 35 |

| Acetate (-CH₃) | 20 - 22 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₁₁H₁₁BrO₄, the expected exact molecular weight is approximately 287.11 g/mol . researchgate.netrsc.org High-resolution mass spectrometry (HRMS) would be able to confirm this molecular weight with high precision, thus verifying the elemental composition.

The mass spectrum of this compound, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine radical: This would result in a significant fragment ion at [M-Br]⁺.

Loss of an acetoxy radical: Cleavage of the ester linkage could lead to the loss of a CH₃COO• group, resulting in a fragment at [M-59]⁺.

Loss of ketene (B1206846): A common fragmentation for acetate esters is the loss of ketene (CH₂=C=O), which would produce a fragment at [M-42]⁺.

Formation of a benzyl-type cation: Cleavage of the C-Br bond would be followed by rearrangement to form a more stable tropylium-like cation.

Analysis of the fragmentation patterns of related brominated compounds supports these predicted pathways. raco.cat

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 286/288 | [C₁₁H₁₁BrO₄]⁺ (Molecular Ion) |

| 207 | [M - Br]⁺ |

| 227/229 | [M - CH₃CO]⁺ |

| 185/187 | [M - CH₃CO - CH₂O]⁺ |

| 165 | [C₉H₅O₃]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorptions corresponding to the carbonyl groups of the diacetate functionality. These C=O stretching vibrations are typically intense and appear in the region of 1770-1750 cm⁻¹. The C-O stretching vibrations of the ester groups would also be prominent, likely appearing in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹. The substitution pattern on the aromatic ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole changes lead to intense IR signals, strong changes in polarizability result in intense Raman signals. For this compound, the symmetric breathing modes of the phenyl ring are expected to be particularly strong in the Raman spectrum, typically appearing around 1000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic ring would also be observable. The C-Br stretch may also be visible in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 | 3000 - 2850 |

| Carbonyl (C=O) | Stretch | 1770 - 1750 (strong) | 1770 - 1750 (weak) |

| Aromatic C=C | Stretch | 1600 - 1450 | 1600 - 1450 (strong) |

| C-O (Ester) | Stretch | 1300 - 1100 (strong) | 1300 - 1100 (weak) |

| Phenyl Ring | Breathing | Weak | ~1000 (strong) |

| Aromatic C-H | Out-of-plane bend | 900 - 675 | Weak |

| C-Br | Stretch | 600 - 500 | 600 - 500 |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the technique is invaluable for elucidating the solid-state structures of its derivatives.

Structural studies on related bromomethyl-substituted benzene derivatives have revealed that the packing of molecules in the crystal lattice is often governed by intermolecular interactions involving the bromomethyl groups, such as C-H···Br and Br···Br interactions. researchgate.netrsc.org In some cases, C-H···π interactions also play a significant role in the crystal packing. researchgate.net

For a crystalline derivative of this compound, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the molecule and reveal its conformation in the solid state. For example, the orientation of the diacetate and bromomethyl groups relative to the phenyl ring could be determined. The crystal packing would also be revealed, showing how individual molecules interact with each other through non-covalent forces. Such studies on derivatives are crucial for understanding structure-property relationships in the solid state. Research on dimorphism in similar molecules like 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) highlights how different crystalline forms can arise from subtle differences in intermolecular interactions. rsc.org

Computational and Theoretical Investigations of 4 Bromomethyl 1,2 Phenylene Diacetate Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-(bromomethyl)-1,2-phenylene diacetate, DFT calculations would be instrumental in predicting its reactivity by mapping its electron density and determining the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The primary site of electrophilic reactivity in this molecule is the benzylic carbon atom bonded to the bromine. The two ortho-diacetate groups are moderately electron-withdrawing, which influences the electronic properties of the benzene (B151609) ring and the attached bromomethyl group. DFT calculations, such as those performed at the B3LYP/6-31G* level of theory, are effective for analyzing the electronic profiles of such molecules. researchgate.net These calculations can generate electrostatic potential (ESP) maps, which visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. In related benzylic systems, quantum chemical parameters, including HOMO and LUMO energies, have been successfully used to develop models that predict chemical behavior and toxicity. researchgate.net For this compound, the electron-withdrawing nature of the acetate (B1210297) groups would be expected to lower the energy of the LUMO, centered on the σ* orbital of the C-Br bond, potentially making it more susceptible to nucleophilic attack compared to unsubstituted benzyl (B1604629) bromide.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Benzylic Halide (Benzyl Bromide) Note: This data is representative of a typical benzylic halide and serves to illustrate the types of parameters obtained from DFT calculations. The values for this compound would be influenced by its specific substituents.

| Parameter | Representative Value | Significance for Reactivity |

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 eV | A smaller gap generally implies higher reactivity. |

| Dipole Moment | ~1.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis of Derivatives

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For derivatives of this compound, MD simulations would be crucial for understanding their conformational flexibility and the preferred spatial arrangements of their substituent groups. This is particularly important when considering how these derivatives might interact with other molecules, such as binding to a receptor site in a biological system. nih.gov

The key flexible bonds in a derivative of this compound would be the C-C bond connecting the bromomethyl group to the ring and the C-O bonds of the acetate groups. MD simulations can model the rotation around these bonds, revealing the most stable, low-energy conformations. nih.gov The simulations account for various factors, including van der Waals forces, electrostatic interactions, and bond vibrations. researchgate.net By simulating the molecule in an explicit solvent like water, one can observe how solvent interactions further influence conformational preferences and the formation of hydrogen bonds. researchgate.netarxiv.org

For example, MD simulations on related catechol derivatives have been used to study their adsorption on surfaces and interactions with water molecules, demonstrating how the molecule orients itself to achieve the most stable state. researchgate.net Similar simulations on derivatives of this compound would provide insight into how the bulky and polar acetate groups orient themselves relative to the reactive bromomethyl group, which could affect steric hindrance at the reaction center. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Benzylic halides like this compound can undergo nucleophilic substitution reactions through two primary mechanisms: a concerted, one-step process (Sₙ2) or a stepwise process involving a carbocation intermediate (Sₙ1). masterorganicchemistry.com Computational modeling, particularly using DFT, is a powerful tool for elucidating which pathway is more favorable under specific conditions. nih.govresearchgate.net

The stability of the potential carbocation intermediate is a key factor determining the Sₙ1 versus Sₙ2 pathway. masterorganicchemistry.com The benzylic carbocation is stabilized by resonance with the benzene ring. However, the two electron-withdrawing acetate groups on the ring would destabilize the positive charge of the carbocation, making the Sₙ1 pathway less favorable than for unsubstituted benzyl bromide. nih.gov

Computational models can map the entire potential energy surface of the reaction. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states. The reaction with the lower activation energy (the energy barrier of the highest transition state) will be the dominant pathway. Studies on related benzylic systems have shown a mechanistic spectrum between Sₙ1 and Sₙ2, which can be influenced by the solvent. researchgate.netresearchgate.net Computational investigations can explicitly model solvent molecules to see how they stabilize or participate in the reaction, potentially shifting the mechanism from Sₙ1 to Sₙ2. nih.gov For this compound, computational modeling would likely predict a preference for an Sₙ2 or a borderline Sₙ1/Sₙ2 mechanism, depending on the nucleophile and solvent. researchgate.netstackexchange.com

Table 2: Representative Calculated Energy Barriers for Sₙ1 and Sₙ2 Reactions of a Generic Benzylic Bromide Note: These values are illustrative. The presence of deactivating acetate groups would likely increase the Sₙ1 barrier for this compound.

| Mechanistic Pathway | Key Step | Representative Activation Energy (kcal/mol) | Implication |

| Sₙ1 | C-Br bond heterolysis to form carbocation | 18 - 25 | Higher energy barrier, disfavored by electron-withdrawing groups. |

| Sₙ2 | Backside attack by nucleophile | 15 - 20 | Lower energy barrier, generally favored when the carbocation is destabilized. |

Quantitative Structure-Reactivity Relationships (QSPR) in Related Benzylic Systems

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their properties or activities. nih.gov While a specific QSPR model for this compound is not available, models developed for related benzylic systems can provide a framework for predicting its reactivity. researchgate.net

The core principle of QSPR is to describe a molecule using numerical values called "molecular descriptors" and then use these to build a mathematical model that predicts a property of interest, such as a reaction rate constant. nih.gov For a series of benzylic compounds, these descriptors could include:

Electronic Descriptors: Parameters like Hammett constants (σ), HOMO/LUMO energies, or calculated atomic charges, which quantify the electron-donating or -withdrawing effects of substituents. researchgate.net

Steric Descriptors: Values such as Taft steric parameters (Es) or van der Waals volume, which describe the size and shape of the substituents near the reaction center.

Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecule.

Hydrophobicity Descriptors: Parameters like the octanol-water partition coefficient (log P), which is important for understanding behavior in biological or multiphase systems. researchgate.net

By gathering experimental reactivity data for a series of substituted benzyl bromides and calculating their descriptors, a multiple linear regression (MLR) or machine learning algorithm can generate an equation to predict reactivity. Such a model would likely show that electron-withdrawing groups, like the acetates in this compound, decrease the rate of Sₙ1-type reactions while having a more complex effect on Sₙ2 reactions. researchgate.net These models are powerful tools for designing novel compounds with desired reactivity profiles without needing to synthesize and test each one. nih.gov

Future Prospects and Emerging Research Frontiers for 4 Bromomethyl 1,2 Phenylene Diacetate

Development of More Sustainable and Green Synthetic Routes

The synthesis of 4-(bromomethyl)-1,2-phenylene diacetate and its derivatives is poised to benefit significantly from the integration of green chemistry principles. Traditional bromination methods often rely on reagents like N-bromosuccinimide (NBS) in chlorinated solvents, which pose environmental and safety concerns. acs.org Future research will likely focus on cleaner and more sustainable alternatives.

One promising avenue is the use of a bromide/bromate (B103136) couple in an aqueous acidic medium. rsc.orgrsc.org This method offers a stable, non-hazardous, and inexpensive route for regioselective benzylic bromination of toluene (B28343) derivatives. rsc.orgrsc.org Another green approach involves the use of a two-phase system of sodium bromide and aqueous hydrogen peroxide under visible light, which provides a simple and convenient system for benzylic bromination, avoiding the use of toxic molecular bromine. scribd.com These methods not only reduce the use of hazardous materials but also often proceed under milder conditions, leading to higher atom economy and reduced waste generation.

Below is a table summarizing potential green bromination methods applicable to the synthesis of this compound, based on reactions with analogous toluene derivatives.

| Brominating Agent/System | Solvent/Conditions | Advantages |

| NaBr/NaBrO₃ | Aqueous acidic medium, ambient temperature | Stable, non-hazardous, inexpensive, high regioselectivity. rsc.orgrsc.org |

| NaBr/H₂O₂ | Biphasic system (e.g., CCl₄/H₂O), visible light | Avoids toxic molecular bromine, convenient. scribd.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), household compact fluorescent lamp (CFL) | Avoids hazardous chlorinated solvents, efficient. acs.orgorganic-chemistry.org |

| Bromotrichloromethane (BrCCl₃) | Acetonitrile, photochemical flow reactor | Readily available, no significant safety or environmental issues. rsc.org |

Exploration of Novel Catalytic Transformations

The presence of the reactive C-Br bond in this compound opens the door to a wide array of novel catalytic transformations. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for future exploration. For instance, the Suzuki-Miyaura coupling of benzylic halides with potassium aryltrifluoroborates offers an effective route to construct diarylmethane substructures, which are prevalent in many natural products and pharmaceuticals. nih.gov Similarly, Pd-catalyzed cross-coupling with diazoesters can lead to the stereoselective synthesis of (E)-α,β-diarylacrylates. acs.orgpolyu.edu.hk

Beyond palladium catalysis, the development of photoredox catalysis offers exciting prospects. This approach can facilitate the generation of benzylic radicals from benzyl (B1604629) bromides under mild conditions, enabling their coupling with a variety of partners, including electron-deficient alkenes. nih.govacs.org Cooperative catalysis, merging photoredox and organocatalysis, can further expand the scope of these transformations. princeton.edu The activation of the C-Br bond via boryl radicals also presents a novel strategy for cross-electrophile coupling reactions. acs.org

The following table showcases representative catalytic transformations of benzyl bromides that could be applied to this compound.

| Catalytic System | Reaction Type | Potential Product |

| PdCl₂(dppf)·CH₂Cl₂ | Suzuki-Miyaura Coupling | Diaryl- or heteroarylmethane derivatives. nih.gov |

| Pd₂(dba)₃·CHCl₃ / PPh₃ | Cross-Coupling with Diazoesters | (E)-α,β-diarylacrylates. acs.orgpolyu.edu.hk |

| Ir(ppy)₃ / Thiol Catalyst | Photoredox Organocatalysis | Arylated benzylic ethers. |

| Lutidine / Photocatalyst | Cooperative Catalysis | Functionalized benzylic radicals for Giese coupling. nih.govacs.org |

Applications in Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. The synthesis of benzylic bromides, a key step in producing this compound, has been successfully demonstrated in continuous-flow photochemical reactors. apolloscientific.co.ukresearchgate.net These systems often utilize safer solvents like acetonitrile and require only a slight excess of the brominating agent, leading to higher efficiency and reduced waste. acs.orgorganic-chemistry.org

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid generation of derivative libraries. sigmaaldrich.commetoree.comwikipedia.org By integrating flow chemistry with automated systems, researchers can efficiently optimize the synthesis of this compound and its subsequent transformations, significantly reducing the time from discovery to application. mit.edu These technologies are applicable across various scales, from laboratory research to industrial production. imperial.ac.uk

Design and Synthesis of Advanced Derivatives for Specific Research Probes

The functional handles present in this compound make it an excellent starting material for the design and synthesis of advanced derivatives for use as specific research probes. The bromomethyl group can be readily converted into a wide range of other functionalities, allowing for the attachment of fluorophores, affinity tags, or other reporter groups. The catechol moiety, once deprotected, is known for its ability to chelate metal ions and can be incorporated into fluorescent probes for their detection. nih.govmdpi.comresearchgate.net

For example, the synthesis of novel fluorescent probes specific for catechols has been achieved by reacting α,α-dibromomalonamides containing a fluorophore with catechol derivatives. nih.gov This suggests that this compound could be a precursor to probes for biomolecules containing catechol motifs. Furthermore, the development of chemical probes for bromodomains, which are readers of epigenetic marks, highlights the importance of designing specific ligands for biological targets. nih.govnih.gov The scaffold of this compound could serve as a foundation for developing such selective inhibitors.

Uncovering New Synthetic Pathways for Previously Inaccessible Scaffolds

The unique combination of a benzylic bromide and a protected catechol in a single molecule offers the potential to uncover novel synthetic pathways to complex and previously inaccessible molecular scaffolds. The ortho-disposed acetate (B1210297) groups can influence the reactivity of the aromatic ring and the benzylic position, potentially enabling unique intramolecular cyclization reactions or tandem transformations.

For instance, the development of methods for the synthesis of heterocyclic scaffolds using reagentless techniques, such as flow chemistry, is an active area of research. figshare.com The functional groups in this compound could be strategically employed in domino reactions to construct fused heterocyclic systems. okstate.edu The direct γ-C(sp³)-H arylation of related methylheteroarene-2-carbaldehydes demonstrates the potential for functionalizing positions that are otherwise difficult to access. nih.gov The selective activation of the C-Br bond in the presence of the diacetate groups, or vice versa, could lead to the development of orthogonal synthetic strategies for the elaboration of complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Bromomethyl)-1,2-phenylene diacetate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 4-(hydroxymethyl)-1,2-phenylene diacetate using reagents like PBr₃ or N-bromosuccinimide (NBS) under anhydrous conditions. For optimization:

- Use a molar ratio of 1:1.2 (substrate:brominating agent) to minimize side reactions.

- Employ coupling agents such as EDCI/HOBt for intermediate stabilization .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) or HPLC-MS for purity assessment .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation :

- ¹H/¹³C NMR : Look for characteristic peaks: δ ~2.3 ppm (acetate methyl groups), δ ~4.5 ppm (bromomethyl CH₂Br), and aromatic protons between δ 6.8–7.4 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 303.0 (C₁₁H₁₀BrO₄⁺) .

Advanced Research Questions

Q. What strategies mitigate instability of the bromomethyl group during storage or experimental use?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis.

- In Situ Derivatization : React the bromomethyl group immediately with nucleophiles (e.g., amines, thiols) to form stable conjugates .

- Stability Assays : Monitor degradation via LC-MS under varying pH (4–9) and temperature (4–37°C) conditions .

Q. How does this compound interact with nucleophiles in medicinal chemistry applications?

- Methodological Answer :

- Mechanism : The bromomethyl group undergoes SN2 substitution with nucleophiles (e.g., amines, azides) to form covalent adducts.

- Case Study : In dopamine receptor ligand synthesis, bromomethyl derivatives were conjugated with phenanthroline-carboxamide via EDCI-mediated coupling .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates in polar aprotic solvents (e.g., DMF, THF) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Extract using SPE cartridges (C18 phase) and acetonitrile/water (70:30) elution.

- Detection : LC-MS/MS with MRM transitions (m/z 303→121 for quantification; m/z 303→214 for confirmation) .

- Matrix Effects : Validate recovery (>85%) using spiked plasma/urine samples and internal standards (e.g., deuterated analogs) .

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilicity of the bromomethyl group.

- Molecular Docking : Screen against targets (e.g., dopamine receptors) using AutoDock Vina; prioritize derivatives with ΔG < –8 kcal/mol .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. What are the limitations of current cytotoxicity assays for evaluating derivatives of this compound?

- Methodological Answer :

- Assay Selection : SRB assays may underestimate cytotoxicity due to protein-dye binding interference. Combine with fluorescence-based assays (e.g., Calcein-AM) for live/dead cell discrimination .

- 3D Models : Use spheroid cultures instead of monolayers to better mimic in vivo tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |